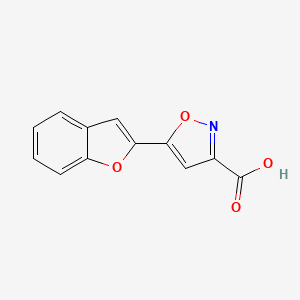

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid

Descripción general

Descripción

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H7NO4 and a molecular weight of 229.19 g/mol It is characterized by the presence of a benzofuran ring fused to an isoxazole ring, with a carboxylic acid group attached to the isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to the target compound with good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the industrial production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the benzofuran moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound has the molecular formula C₁₂H₇N₁O₄ and a molecular weight of 229.19 g/mol. It consists of a benzofuran ring fused with an isoxazole ring, with a carboxylic acid group at the 3-position of the isoxazole. The synthesis typically involves conjugate addition reactions, where hydroxylamine reacts with β-alkoxyvinyl trichloromethyl ketones under acidic conditions to form the isoxazole ring, followed by dehydration to yield the final product.

Medicinal Chemistry

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid has shown significant potential in medicinal applications:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including E. coli and S. aureus. The mechanism of action often involves interference with microbial biochemical pathways, enhancing its therapeutic potential against resistant strains .

Antitumor Activity

The compound also demonstrates antitumor activity. Studies have evaluated its efficacy against several cancer cell lines, indicating that modifications to its structure can enhance selectivity and potency against specific targets. For instance, compounds derived from isoxazoles have been shown to inhibit COX-1, a promising strategy for cancer therapy .

Case Study: Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets. These studies are crucial for optimizing the compound for therapeutic use, providing insights into how structural modifications can influence biological activity and selectivity against target pathogens.

Material Science

The electronic properties of this compound have been characterized using techniques such as cyclic voltammetry and photoluminescence spectroscopy. Studies suggest that benzofuran derivatives possess favorable electronic properties for applications in organic electronic devices, including solar cells.

Environmental Science

In environmental science, the compound's toxicity profile and ecological effects are being studied to assess safety in various applications. Toxicity assessments using both in vitro assays and in vivo studies have provided insights into the biodegradability and potential ecotoxicity of benzofuran derivatives. This research is essential for evaluating their environmental impact before widespread use.

Mecanismo De Acción

The mechanism of action of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity . The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

8-Methoxypsoralen: Another benzofuran derivative with similar applications.

Angelicin: A compound with a benzofuran structure used in phototherapy.

Uniqueness

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is unique due to the presence of both benzofuran and isoxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 229.19 g/mol. The compound features a benzofuran moiety linked to an isoxazole ring, which contributes to its biological activities.

Target Pathways

Benzofuran derivatives, including this compound, have been shown to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the AKT pathway, which is crucial for cell survival and growth .

Antimicrobial Properties

The compound has demonstrated effectiveness against a range of bacterial strains. In a study assessing its antibacterial activity, this compound showed notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Bacillus subtilis | 8 | Very High |

Anticancer Activity

In vitro studies have reported that the compound induces apoptosis in cancer cell lines. For example, it was found to have an IC value of 16.4 µM against lung adenocarcinoma cells (A549), indicating potent anticancer activity .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 16.4 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 12.0 | Inhibits proliferation |

Study on Anticancer Effects

A recent study evaluated the effects of this compound on lung cancer models. The compound significantly reduced tumor growth in murine models without affecting body weight, suggesting a favorable safety profile .

Antimicrobial Screening

In another investigation focused on antimicrobial efficacy, the compound was tested against multiple strains of bacteria and fungi. Results indicated that it could serve as a lead compound for developing new antimicrobial therapies due to its potent activity against resistant strains .

Pharmacokinetics

The pharmacokinetic properties of benzofuran derivatives suggest enhanced bioavailability and metabolic stability, making them suitable candidates for further development into therapeutic agents. Studies indicate that modifications to the chemical structure can improve these properties significantly .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To better understand the pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance activity and reduce toxicity.

Propiedades

IUPAC Name |

5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-12(15)8-6-11(17-13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRZCYGMDFWOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.